ci-IP3/PM
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Description
Ci-IP3/PM is a caged inositol triphosphate . It is cell permeable and upon UV photolysis (λ = 330 nm) in HeLa cells, it releases i-IP3, promoting Ca2+ release from internal stores .
Molecular Structure Analysis
The chemical name of ci-IP3/PM is 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate] . Its molecular formula is C42H64NO31P3 . The molecular weight is 1171.87 .Chemical Reactions Analysis
Ci-IP3/PM is a caged compound that becomes active upon exposure to UV light. When exposed to UV light (λ = 330 nm), it releases i-IP3, which promotes the release of Ca2+ from internal stores .Physical And Chemical Properties Analysis
Ci-IP3/PM has a molecular weight of 1171.87 and a chemical formula of C42H64NO31P3 . It is soluble in DMSO .Scientific Research Applications
Ci-IP3/PM is a modified form of IP3 that can non-invasively enter cells and effectively stimulate IP3 receptors without activating them prematurely. This compound, when exposed to UV light (a process known as 'uncaging'), releases i-IP3, a potent agonist of IP3 receptors, leading to calcium release from internal stores. This uncaging method is beneficial for studying IP3-Ca2+ signaling pathways in intact cells with high spatial and temporal resolution (Dakin & Li, 2007).
Ci-IP3/PM's ability to be loaded into cells at high concentrations without prematurely activating IP3 receptors allows for the controlled study of calcium signaling, a critical process in many cellular functions. Additionally, the differences in the metabolic stability of the uncaging products of ci-IP3/PM and cm-IP3/PM (another IP3 derivative) can be exploited to develop novel procedures for activating IP3 receptors in cells without UV uncaging, thus providing new insights into cellular signaling mechanisms (Dakin & Li, 2007).
properties
IUPAC Name |
[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIHZJMPHUCAI-RJQNPCEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64NO31P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ci-IP3/PM |
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